molecular formula C11H18N2O2 B1337191 1-N-Boc-3-(R)-cyanopiperidine CAS No. 915226-44-7

1-N-Boc-3-(R)-cyanopiperidine

Cat. No. B1337191
M. Wt: 210.27 g/mol
InChI Key: UEFZTXGFHKPSFS-VIFPVBQESA-N
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Description

“1-N-Boc-3-®-cyanopiperidine” is a chemical compound. It’s also known as tert-butyl (3R)-3-hydroxypiperidine-1-carboxylate . It’s an important intermediate in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds like 1-N-BOC-3-hydroxypyrrolidine has been reported . The process involves using epoxy chloropropane as the raw material and preparing the compound through a four-step method. This includes two steps of reduction and cyclization to obtain 3-hydroxypyrrolidine .


Molecular Structure Analysis

The molecular formula of “1-N-Boc-3-®-cyanopiperidine” is C11H21NO3 . The structure includes a piperidine ring, which is a common structural motif in many natural products and drugs .

Scientific Research Applications

Combinatorial Chemistry and Synthesis of New Scaffolds

Orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, derived from piperidine building blocks including 1-N-Boc-3-(R)-cyanopiperidine, serve as novel scaffolds for combinatorial chemistry. These compounds are synthesized via nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, indicating their utility in generating diverse molecular libraries for drug discovery (Schramm, Saak, Hoenke, & Christoffers, 2010).

Bioreductive Production for Pharmaceutical Synthesis

The compound has been effectively used in the bioreductive production of (R)-N-Boc-3-hydroxypiperidine, a process catalyzed by carbonyl reductase from Kluyveromyces marxianus. This approach showcases the compound's role in the synthesis of bioactive molecules, leveraging biocatalysis for the high-efficiency production of pharmaceutical intermediates, highlighting its potential for industrial-scale synthesis (Chen, Zhang, Fan, Wu, Lin, Wang, & Wei, 2017).

Versatile Building Blocks in Organic Synthesis

N-protected (Boc and Cbz) 3,4-aziridinopiperidine, related to 1-N-Boc-3-(R)-cyanopiperidine, is highlighted as a versatile building block for the synthesis of 4-substituted 3-aminopiperidines. These compounds possess high potential for biological activity, demonstrating the utility of 1-N-Boc-3-(R)-cyanopiperidine derivatives in constructing biologically active molecules through straightforward and scalable synthesis methods (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Palladium-Catalyzed Arylation

The use of 1-N-Boc-3-(R)-cyanopiperidine derivatives in palladium-catalyzed β-selective C(sp3)-H arylation showcases a novel methodology for accessing 3-aryl-N-Boc-piperidines. This process emphasizes the compound's role in the direct functionalization of piperidines, contributing to the synthesis of important building blocks in pharmaceutical research (Millet & Baudoin, 2015).

Safety And Hazards

The safety data sheet for a similar compound, ®-1-N-BOC-3-METHYLAMINO PIPERIDINE, indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

tert-butyl (3R)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427123
Record name 1-N-Boc-3-(R)-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-3-(R)-cyanopiperidine

CAS RN

915226-44-7
Record name 1-N-Boc-3-(R)-cyanopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-44-7
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